2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
描述
属性
IUPAC Name |
2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S2/c25-17-7-9-18(10-8-17)28-23-20-3-1-2-4-21(20)29-24(30-23)34-15-22(31)27-14-13-16-5-11-19(12-6-16)35(26,32)33/h1-12H,13-15H2,(H,27,31)(H2,26,32,33)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPUEYZCOKAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((4-((4-fluorophenyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that exhibits potential biological activities, particularly in the fields of oncology and pharmacology. Its structural components, including a quinazoline core and various substituents, suggest a multifaceted mechanism of action that warrants detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 410.5 g/mol. The structure includes a quinazoline moiety, which is known for its biological significance, particularly in anti-cancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4OS |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 422533-76-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various kinases involved in cancer progression. The quinazoline core is recognized for its role as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and angiogenesis.
Key Mechanisms:
- Kinase Inhibition : The compound likely inhibits EGFR and VEGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Thioether Linkage : The thioether group may enhance binding affinity to target proteins, thereby improving therapeutic efficacy.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of similar quinazoline derivatives. For instance, compounds with structural similarities have shown significant growth inhibition against various cancer cell lines.
- In Vitro Studies :
- Animal Models :
Comparative Studies
The following table summarizes the biological activities of several related quinazoline derivatives:
科学研究应用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:
- Dual EGFR/VEGFR-2 Inhibition : A related study on quinazolin-4(3H)-ones demonstrated their ability to inhibit both EGFR and VEGFR-2 kinases, which are crucial in cancer proliferation and angiogenesis. Compounds showed IC50 values comparable to established drugs like sorafenib, indicating strong potential as anticancer agents .
- Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. For instance, certain analogues have been shown to induce apoptosis in HCT-116 cells significantly more than untreated controls, highlighting their potential as effective cancer therapeutics .
Antimicrobial Properties
Quinazoline derivatives also exhibit antimicrobial activity. The structural characteristics of the compound suggest potential efficacy against various pathogens:
- In Vitro Studies : Compounds similar to the target molecule have demonstrated significant antimicrobial effects against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that the thio group may play a role in enhancing antimicrobial action .
Acetylcholinesterase Inhibition
Another promising application of quinazoline derivatives is in the treatment of neurological conditions:
- Alzheimer's Disease : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. Inhibitors have shown potent activity in vitro, suggesting potential therapeutic applications for cognitive disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline derivatives:
化学反应分析
Step 1: Formation of the Quinazolinone Core
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Starting Material : 2-Aminobenzoic acid reacts with 4-(2-isothiocyanatoethyl)benzenesulfonamide in boiling ethanol with triethylamine to form the thione precursor (1 ) .
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Reaction :
Step 3: Acetamide Coupling
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Amidation : The intermediate (2 ) reacts with 4-sulfamoylphenethylamine in the presence of a coupling agent (e.g., EDCI/HOBt) to yield the final compound .
Spectroscopic Characterization
Key analytical data for structural confirmation:
Infrared (IR) Spectroscopy
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Peaks :
¹H NMR (700 MHz, DMSO-d₆)
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δ 8.14–7.37 ppm : Aromatic protons (quinazoline and fluorophenyl).
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δ 4.92 ppm (s, 2H) : –SCH₂– group.
¹³C NMR
Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H | 7.37–8.14 | Multiplet | Quinazoline, fluorophenyl |
| –SCH₂– | 4.92 | Singlet | Thioether linkage |
| –CH₂–SO₂ | 3.14 | Triplet | Ethylbenzenesulfonamide |
Reactivity and Functional Group Transformations
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Thioether Stability : The –S– linkage is resistant to hydrolysis under acidic/basic conditions but susceptible to oxidation (e.g., H₂O₂) forming sulfoxide/sulfone derivatives.
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Sulfonamide Reactivity : Participates in hydrogen bonding with carbonic anhydrase active sites, critical for inhibitory activity .
Biological Activity Correlation
While specific data for this compound is limited, structurally analogous derivatives (e.g., compounds 4 , 5 , 12–17 ) exhibit:
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Selectivity : 70–95-fold selectivity for tumor-associated hCA IX/XII over off-target isoforms (hCA I/II) .
Critical Research Findings
常见问题
Q. Basic
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks. For example, intramolecular C–H···O interactions and intermolecular N–H···O bonds stabilize the crystal lattice .
- Spectroscopic validation : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (e.g., Gaussian09) to confirm functional groups and stereochemical assignments .
What challenges arise in achieving high yields during synthesis, and how can they be mitigated?
Q. Advanced
- Low yields : Side reactions during thioether formation (e.g., oxidation to sulfones) reduce efficiency. Mitigation: Use inert atmospheres (N₂/Ar) and reducing agents like DTT .
- By-product formation : Unreacted intermediates (e.g., 2-chloroacetamide derivatives) may persist. Solution: Optimize reaction stoichiometry (1:1.2 molar ratio of quinazoline to thiol) and monitor via TLC .
What computational methods are effective for predicting binding affinity and molecular interactions?
Q. Advanced
- Molecular docking (AutoDock Vina) : Dock the compound into kinase domains (e.g., EGFR) using PDB structures (e.g., 1M17) to predict binding modes. Focus on hydrogen bonds with sulfamoyl groups and π-π stacking with quinazoline .
- Molecular dynamics (MD) simulations (AMBER) : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of key interactions (e.g., fluorophenyl-kinase hydrophobic pockets) .
How should researchers design experiments to evaluate structure-activity relationships (SAR) for anticancer activity?
Q. Advanced
- Substituent variation : Synthesize analogs with modified fluorophenyl or sulfamoyl groups (e.g., -CF₃, -SO₂NHCH₃) .
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values to correlate substituent effects with potency .
What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Q. Advanced
- False-positive docking results : Validate with orthogonal assays (e.g., surface plasmon resonance) to confirm binding kinetics .
- Solubility limitations : Use co-solvents (DMSO/PEG400) in bioassays to improve compound bioavailability and align computational solubility predictions (e.g., COSMO-RS) with experimental outcomes .
What is known about the compound’s pharmacological mechanism, particularly kinase inhibition?
Q. Advanced
- Kinase profiling : Screen against panels (e.g., KinomeScan) to identify targets. The quinazoline core inhibits EGFR and VEGFR2 via ATP-binding site competition .
- Metabolic stability : Assess microsomal half-life (human liver microsomes) to optimize sulfamoyl groups for reduced CYP450-mediated degradation .
How does structural modification of the sulfamoylphenethyl group impact solubility and bioavailability?
Q. Advanced
- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to the phenethyl chain to lower logP from ~3.5 to <2, enhancing aqueous solubility .
- Prodrug strategies : Mask sulfamoyl groups as esters (e.g., acetyl) to improve intestinal absorption, followed by enzymatic cleavage in plasma .
What methods are recommended for assessing in vitro and in vivo toxicity profiles?
Q. Advanced
- In vitro : Conduct hemolysis assays (RBC lysis) and hepatotoxicity screening (HepG2 cells) .
- In vivo : Use zebrafish models to evaluate acute toxicity (LC₅₀) and organ-specific effects (e.g., cardiotoxicity via heart rate monitoring) .
How can researchers validate target engagement and off-target effects in complex biological systems?
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